molecular formula C19H22BrNO4S B2768834 Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate CAS No. 477858-91-6

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate

Cat. No.: B2768834
CAS No.: 477858-91-6
M. Wt: 440.35
InChI Key: RQZKXTSOUJJMSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a bromophenyl group, a sulfonylamino group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.

    Sulfonylation: The bromophenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to form the sulfonylamino group.

    Coupling with Isopropylphenyl Group: The sulfonylated intermediate is coupled with an isopropylphenyl derivative through a nucleophilic substitution reaction.

    Esterification: Finally, the esterification of the resulting compound with methanol yields this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, given the presence of the bromine atom and sulfonyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Sodium iodide (NaI), silver nitrate (AgNO₃)

    Hydrolysis Conditions: Aqueous acid (HCl) or base (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate
  • Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate
  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate

Uniqueness

Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-3-(4-isopropylphenyl)propanoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can influence the compound’s reactivity and its interactions with biological targets, making it distinct from its chlorinated, fluorinated, or methylated analogs.

Properties

IUPAC Name

methyl 3-[(4-bromophenyl)sulfonylamino]-3-(4-propan-2-ylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4S/c1-13(2)14-4-6-15(7-5-14)18(12-19(22)25-3)21-26(23,24)17-10-8-16(20)9-11-17/h4-11,13,18,21H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZKXTSOUJJMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.